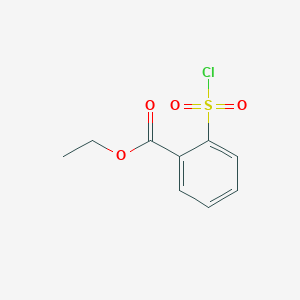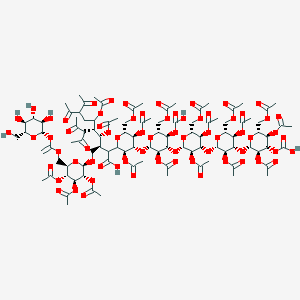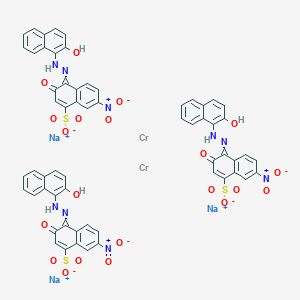
2-(氯磺酰基)苯甲酸乙酯
描述
Ethyl 2-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
Chemistry: Ethyl 2-(chlorosulfonyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the chemical industry, ethyl 2-(chlorosulfonyl)benzoate is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals and materials .
作用机制
Target of Action
Ethyl 2-(chlorosulfonyl)benzoate is a chemical compound with the formula C9H9ClO4S The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can act as a chlorosulfonylating agent in organic reactions . This means it can introduce a chlorosulfonyl group into a molecule, which can lead to various changes in the molecule’s properties and reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of Ethyl 2-(chlorosulfonyl)benzoate . .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)benzoate can be synthesized through a multi-step process involving the chlorosulfonation of ethyl benzoate. The general synthetic route involves the reaction of ethyl benzoate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group onto the benzene ring .
Industrial Production Methods: In industrial settings, the production of ethyl 2-(chlorosulfonyl)benzoate typically involves continuous-flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling chlorosulfonic acid. This method allows for higher yields and improved safety compared to batch processes .
化学反应分析
Types of Reactions: Ethyl 2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis of the ester group.
相似化合物的比较
Methyl 2-(chlorosulfonyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(chlorosulfonyl)benzoate: Similar structure but with the chlorosulfonyl group at the para position instead of the ortho position.
Ethyl 2-(sulfamoyl)benzoate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
Uniqueness: Ethyl 2-(chlorosulfonyl)benzoate is unique due to the presence of both an ester and a chlorosulfonyl group on the benzene ring.
属性
IUPAC Name |
ethyl 2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVLJSYHJIQREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103008-54-4 | |
| Record name | ethyl 2-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate as a chemical reagent?
A1: 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate serves as a versatile reagent for introducing a leaving group into molecules. This leaving group demonstrates selective reactivity towards various chemical species. [] This selectivity makes it particularly useful in reactions involving Titanium(IV) halides, azides, metal halide salts, and even positron-emitting metal fluorides, highlighting its potential in diverse chemical syntheses and potentially radiolabeling applications. []
Q2: What are the storage recommendations for 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate given its reactivity?
A2: While considered relatively stable, 2-(2-Methoxyethoxy)ethyl 2-(Chlorosulfonyl)benzoate should be protected from moisture and heat to maximize its shelf life. Refrigeration can further enhance its stability, allowing storage for six months or more without significant decomposition. [] Although formal toxicity studies are lacking, it's crucial to handle this sulfonyl chloride reagent with caution as it's likely harmful if ingested or absorbed through the skin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate](/img/structure/B34588.png)
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)





